molecular formula C13H17NO6 B8616037 4-Nitrophenyl 2,2-diethoxypropanoate CAS No. 108818-40-2

4-Nitrophenyl 2,2-diethoxypropanoate

Cat. No.: B8616037
CAS No.: 108818-40-2
M. Wt: 283.28 g/mol
InChI Key: VMVPJQBVIUWSPX-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2,2-diethoxypropanoate is an ester derivative of 4-nitrophenol, characterized by a propanoate backbone substituted with two ethoxy groups. 4-Nitrophenyl esters are widely employed in biochemical and catalytic studies due to the chromogenic properties of the 4-nitrophenol moiety, which releases a yellow-colored product upon hydrolysis, detectable via spectrophotometry . The diethoxypropanoate group likely enhances solubility in organic solvents or modulates hydrolysis kinetics compared to simpler esters like phosphate or methyl ethers. Such esters are critical in probing enzymatic mechanisms, catalytic processes, and reaction dynamics .

Properties

CAS No.

108818-40-2

Molecular Formula

C13H17NO6

Molecular Weight

283.28 g/mol

IUPAC Name

(4-nitrophenyl) 2,2-diethoxypropanoate

InChI

InChI=1S/C13H17NO6/c1-4-18-13(3,19-5-2)12(15)20-11-8-6-10(7-9-11)14(16)17/h6-9H,4-5H2,1-3H3

InChI Key

VMVPJQBVIUWSPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OCC

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Cytotoxicity Gaps: While 4-nitrophenylthio-metal complexes show anticancer activity , analogous esters like this compound lack reported biomedical data, indicating a research gap.
  • Isotopic Labeling: Deuterated 4-nitrophenol (4-Nitrophenol-d4) in suggests utility in mechanistic studies, though deuterated esters remain unexplored .

Preparation Methods

Table 1: Comparison of Direct Esterification vs. Activated Ester Methods

ParameterDirect EsterificationActivated Ester
Yield50–70%60–65%
Reaction Time12–24 hours2–4 hours
CatalystH₂SO₄/PTSAPyridine
ScalabilityModerateHigh
Moisture SensitivityLowHigh

Alternative Pathway: Ketalization-Hydrolysis Sequence

A novel approach involves ketalization of α-keto esters followed by hydrolysis (Scheme 2). Starting from ethyl 2-nitroacetate, titanium tetrachloride and triethyl orthoformate mediate ketal formation, yielding ethyl 2-amino-3,3-diethoxypropionate. Subsequent hydrolysis under acidic conditions generates diethoxypropanoic acid, which is esterified with 4-nitrophenol.

Advantages:

  • Avoids hazardous acid chlorides.

  • Enables stereochemical control via chiral auxiliaries.

Challenges:

  • Multi-step synthesis reduces overall yield (40–50%).

  • Requires purification after each step.

Industrial-Scale Production Considerations

For large-scale synthesis, safety and cost-efficiency dictate protocol choices. Key considerations include:

  • Solvent Selection: Replacing DCM with toluene reduces toxicity and improves recyclability.

  • Catalyst Recovery: Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse across batches.

  • Cooling Systems: Brine/dry-ice baths (−16°C) offer safer temperature control compared to organic solvent baths.

A pilot-scale study demonstrated that continuous-flow reactors enhance mixing and heat transfer, achieving 85% conversion in 30 minutes.

Analytical Characterization and Quality Control

Rigorous characterization ensures product integrity:

  • NMR Spectroscopy: ¹H NMR (CDCl₃) displays characteristic signals at δ 1.2 (t, 6H, -OCH₂CH₃), δ 4.1 (q, 4H, -OCH₂), and δ 8.2 (d, 2H, aromatic).

  • HPLC Purity: >98% purity is achievable via silica gel chromatography using toluene/ethyl acetate (19:1) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Nitrophenyl 2,2-diethoxypropanoate, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via esterification between 4-nitrophenol and 2,2-diethoxypropanoic acid derivatives. Optimization involves:

  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) improve yields .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
  • Solvent choice : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of nitroaromatic intermediates .
    • Validation : Monitor reaction progress via TLC or HPLC, referencing retention times of nitroaromatic standards .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Confirm ester linkage (δ 1.2–1.4 ppm for ethoxy CH₃, δ 4.2–4.4 ppm for CH₂) and nitro group (δ 8.2–8.4 ppm for aromatic protons) .
  • HPLC : Use C18 columns with UV detection at 254 nm to assess purity (>95% area) .
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 284.1 (calculated for C₁₃H₁₇NO₆) .

Advanced Research Questions

Q. What mechanistic insights exist regarding the reactivity of the ethoxy and nitro groups in this compound under acidic or basic conditions?

  • Hydrolysis pathways :

  • Acidic conditions : Ethoxy groups undergo slow hydrolysis to form 2,2-dihydroxypropanoic acid derivatives, while the nitro group remains stable .
  • Basic conditions : Rapid saponification of the ester bond occurs, releasing 4-nitrophenolate (λₘₐₓ = 400 nm), enabling spectrophotometric quantification .
    • Kinetic studies : Use stopped-flow spectrophotometry to measure rate constants (k) under varying pH, correlating with Hammett substituent constants for nitroaromatics .

Q. How can researchers utilize this compound in enzyme inhibition studies or as a biochemical probe?

  • Applications :

  • Enzyme assays : The compound serves as a chromogenic substrate for esterases or lipases, with 4-nitrophenolate release quantified at 405 nm .
  • Inhibitor design : Modify the diethoxypropanoate moiety to mimic natural substrates (e.g., fatty acid esters) and study competitive inhibition kinetics .
    • Case study : Compare inhibition efficacy against pancreatic lipase using Lineweaver-Burk plots to differentiate competitive vs. non-competitive mechanisms .

Data Contradiction and Stability Analysis

Q. How should discrepancies in reported hydrolysis rates of this compound be resolved?

  • Troubleshooting steps :

Replicate conditions : Ensure identical solvent systems (e.g., 10% DMSO in PBS) and temperature (±0.5°C).

Control for photodegradation : Shield reactions from UV light, as nitro groups are photosensitive .

Validate instrumentation : Calibrate spectrophotometers using 4-nitrophenol standards (ε = 18,300 M⁻¹cm⁻¹ at pH 9.0) .

  • Statistical analysis : Apply ANOVA to compare datasets, identifying outliers linked to solvent purity or catalyst residues .

Q. What are the recommended storage conditions to ensure long-term stability of this compound?

  • Guidelines :

  • Temperature : Store at –20°C in amber vials to prevent thermal and photolytic degradation .
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis in humid environments .
    • Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf-life .

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